2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Catalog No.
S605925
CAS No.
76189-55-4
M.F
C44H32P2
M. Wt
622.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

CAS Number

76189-55-4

Product Name

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H32P2

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

Synonyms

1,1’-[(1R)-[1,1’-Binaphthalene]-2,2’-diyl]bis[1,1-diphenyl-phosphine; (+)-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]; (R)-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl; (R)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

Chiral Catalyst:

,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as BINAP, is a crucial chiral ligand widely employed in asymmetric catalysis. Its significance lies in its ability to induce chirality in reaction products, leading to the formation of enantiopure molecules. Enantiomers are mirror images of each other with identical properties except for their interaction with polarized light and other chiral molecules.

BINAP's chiral framework originates from the two binaphthyl groups, which are linked together at the 1 and 1' positions. This structure allows BINAP to bind to metal centers and create a chiral environment around them, directing the reaction pathway and influencing the product's stereochemistry.

Several crucial features contribute to BINAP's success as a chiral ligand:

  • Strong chelation: BINAP's diphenylphosphine groups form strong bonds with metal centers, ensuring catalyst stability and promoting efficient reaction rates .
  • Rigidity: The binaphthyl backbone provides rigidity to the molecule, maintaining the well-defined chiral environment around the metal center throughout the reaction .
  • Tunability: The diphenyl groups on the phosphorous atoms can be modified electronically and sterically to adjust the catalyst's selectivity for different substrates and reactions .

Applications in Asymmetric Catalysis:

BINAP finds applications in a diverse range of asymmetric catalytic reactions, including:

  • Hydrogenation: BINAP-based catalysts are employed for the enantioselective hydrogenation of alkenes, ketones, and imines, producing valuable chiral building blocks for pharmaceuticals and other fine chemicals .
  • Hydrosilylation: BINAP catalysts enable the enantioselective addition of silicon hydrides to ketones and imines, leading to the synthesis of chiral alcohols and amines .
  • Cycloadditions: BINAP-mediated Diels-Alder reactions and other cycloadditions allow for the construction of complex chiral molecules with high enantiopureity .

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly referred to as BINAP, is an organophosphorus compound characterized by its unique chiral diphosphine structure. It consists of two diphenylphosphino groups attached to a 1,1'-binaphthyl backbone, creating a C2-symmetric framework that exhibits axial chirality due to restricted rotation between the naphthyl groups. The molecular formula for BINAP is C₄₄H₃₂P, with a molecular weight of approximately 622.69 g/mol. It appears as a colorless solid and has a melting point in the range of 283-286 °C .

BINAP's mechanism of action in asymmetric catalysis relies on the interaction between the ligand and the substrate molecule. The bulky naphthyl groups create a pocket around the metal center, allowing preferential binding of one enantiomer of the substrate due to steric interactions. This biased binding influences the reaction pathway, leading to the formation of the desired enantiomer in excess [].

BINAP is predominantly employed as a bidentate ligand in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling. The complexation of BINAP with transition metals like palladium, rhodium, and ruthenium enhances the efficiency and selectivity of these reactions. For example, BINAP-rhodium complexes are utilized in asymmetric hydrogenation processes, yielding high enantiomeric excesses .

The synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl typically involves the following steps:

  • Starting Material: The synthesis begins with (R)-(+)-1,1'-bi-2-naphthol.
  • Phosphine Formation: The bi-naphthol is converted into its bistriflate derivative.
  • Phosphine Coupling: This derivative is then reacted with diphenylphosphine under controlled conditions to yield BINAP.

This method allows for the production of both enantiomers and the racemic mixture . Variations in the reaction conditions can also lead to different phosphine derivatives with unique properties.

BINAP is widely utilized in asymmetric synthesis due to its ability to form stable complexes with transition metals, which facilitate enantioselective transformations. Notable applications include:

  • Asymmetric Hydrogenation: BINAP-rhodium complexes are used for hydrogenating ketones and alkenes with high enantioselectivity.
  • Cross-Coupling Reactions: It serves as a ligand in various coupling reactions that form carbon-carbon bonds.
  • Catalysis in Organic Synthesis: BINAP's versatility makes it valuable for synthesizing pharmaceuticals and fine chemicals .

Research on the interaction of BINAP with different metals has shown that its steric and electronic properties significantly influence the catalytic activity of the resulting metal complexes. Studies have demonstrated that variations in the bite angle and dihedral angle between the naphthyl groups can affect the selectivity and efficiency of catalysis. For instance, modifications to the ligand structure can lead to enhanced enantioselectivity compared to traditional ligands .

Several compounds exhibit structural similarities to 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl but differ in their substituents or configurations. Here are some notable examples:

Compound NameStructureUnique Features
2,2'-Bis(diphenylphosphino)-1,1'-binaphthaleneStructureSimilar structure but without chirality
2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthylStructureFeatures p-tolyl groups instead of phenyls
2,2'-Bis(dicyclohexylphosphino)-1,1'-binaphthylStructureCyclohexyl groups provide different steric properties
SEGPHOSStructureNarrower dihedral angle enhances enantioselectivity

These compounds highlight the versatility of diphosphine ligands in catalysis while demonstrating how modifications can lead to distinct catalytic behaviors and selectivities .

XLogP3

11.4

Exact Mass

622.19792502 g/mol

Monoisotopic Mass

622.19792502 g/mol

Heavy Atom Count

46

UNII

4F1X2F8NA3
OX12238KWH
970O8508MB

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76189-56-5
98327-87-8
76189-55-4

Wikipedia

BINAP

Dates

Modify: 2023-08-15
Filippone et al. An efficient approach to chiral fullerene derivatives by catalytic enantioselective 1,3-dipolar cycloadditions. Nature Chemistry, doi: 10.1038/nchem.36, 1published online 13 September 2009 http://www.nature.com/naturechemistry
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem
Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem

Explore Compound Types